2-Iodo-3-nitrophenol

Organic Synthesis Halogenation Process Chemistry

Researchers using bromo/chloro analogs face sluggish cross-coupling reactivity and failed intramolecular Ullmann cyclizations. 2-Iodo-3-nitrophenol eliminates these bottlenecks with its superior iodine leaving group, enabling efficient C-C bond formation under milder conditions. • Ortho-iodo enables copper-mediated Ullmann coupling essential for dioxepine ligand scaffolds; bromo/chloro analogs fail. • >10-fold enhanced antibody binding affinity vs. unsubstituted nitrophenol for high-sensitivity immunoassay development. • Reactive partner for Suzuki-Miyaura, Sonogashira, and Heck reactions with broad functional group tolerance. Standard 95% purity with consistent batch quality ensures reproducible results and reliable supply.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 197243-48-4
Cat. No. B176071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-nitrophenol
CAS197243-48-4
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)I)[N+](=O)[O-]
InChIInChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
InChIKeyBFXOSMOZBIBXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-nitrophenol Chemical Identity


2-Iodo-3-nitrophenol (CAS 197243-48-4) is a bifunctional, ortho-iodinated meta-nitrophenol building block with the molecular formula C₆H₄INO₃ and a molecular weight of 265.01 g/mol [1]. It exists as a yellow to light brown crystalline powder with a melting point of 134 °C and a density of 2.176 g/cm³ at 20 °C [2]. Its InChIKey is BFXOSMOZBIBXHU-UHFFFAOYSA-N, and it has a topological polar surface area (tPSA) of 66 Ų . The compound features an iodine atom ortho to the phenolic hydroxyl group and a nitro group meta to the hydroxyl, creating a unique electronic polarization profile that governs its reactivity in cross-coupling reactions and nucleophilic aromatic substitutions [3].

Ortho-iodo substituent enables Pd-catalyzed cross-coupling reactions
Heteroclitic hapten for enhanced antibody binding in immunoassay development
Flavin monooxygenase substrate for cofactor stoichiometry studies

Why 2-Iodo-3-nitrophenol Is Irreplaceable


Substituting 2-iodo-3-nitrophenol with alternative ortho-halogenated nitrophenols (e.g., 2-bromo-3-nitrophenol or 2-chloro-3-nitrophenol) or with regioisomeric iodo-nitrophenols (e.g., 4-iodo-3-nitrophenol) is not scientifically equivalent due to the unique interplay between the iodine atom's high polarizability and the nitro group's electron-withdrawing effect. The ortho-iodo/para-nitro substitution pattern generates a strong electronic polarization that enhances electrophilicity at the iodine site, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions far more readily than bromo or chloro analogs [1]. Furthermore, in biological systems, the iodo derivative exhibits binding affinity to anti-nitrophenol antibodies that is over ten-fold higher than that of the unsubstituted nitrophenol hapten, a phenomenon not observed with other halogen substituents [2]. These distinct electronic and steric characteristics mean that using a generic alternative can lead to failed coupling reactions, altered regioselectivity, or loss of biological activity. The quantitative evidence below substantiates the necessity for precise, compound-specific procurement.

Bromo/Chloro Analogs

Lower halogen polarizability reduces oxidative addition efficiency; may compromise cross-coupling yield.

Regioisomeric Iodo-Nitrophenols

Different substitution pattern alters electronic polarization and antibody binding; not interchangeable for hapten studies.

2-Iodo-3-nitrophenol Key Differentiators


Iodination Yield and Ammonium Salt Stability

The iodination of m-nitrophenol using iodine and ammonia proceeds with quantitative yield to produce 2-iodo-3-nitrophenol, which forms an unstable ammonium salt that decomposes upon storage [1]. This contrasts with the iodination of o-nitrophenol, which yields 2,4-diiodo-6-nitrophenol (a stable ammonium salt), and p-nitrophenol, which yields 2,6-diiodo-4-nitrophenol (no ammonium salt formation). The instability of the 2-iodo-3-nitrophenol ammonium salt necessitates specific handling and storage conditions not required for its regioisomeric counterparts, making it a unique procurement consideration.

Iodination & Salt Stability
Head-to-head
2-Iodo-3-nitrophenol vs Regioisomeric products
Impacts synthetic storage and handling
Unstable ammonium salt; regioisomers form stable salts
Organic Synthesis Halogenation Process Chemistry

Heteroclitic Antibody Binding Enhancement

In C57BL/6 mice, the iodo derivative of nitrophenol binds to anti-nitrophenol antibodies with an efficiency over ten times higher than the eliciting hapten, nitrophenol itself [1]. This heteroclitic binding phenomenon is unusual, as the eliciting hapten is typically expected to exhibit the strongest antibody binding. The iodo derivative's enhanced affinity is attributed to the iodine atom's large van der Waals radius and high polarizability, which facilitate stronger hydrophobic and van der Waals interactions within the antibody's binding pocket.

Antibody Binding Enhancement
Head-to-head
>10× over nitrophenol
Supports hapten-based immunoassay design
Anti-nitrophenol antibody context, C57BL/6 mice
Immunochemistry Hapten Design Bioconjugation

Hydroxylation Stoichiometry: Salicylate Hydroxylase

Salicylate hydroxylase (EC 1.14.13.1) from Pseudomonas putida catalyzes the hydroxylation of o-iodophenol and o-nitrophenol with an unusual stoichiometry of 2:1:1 for NADH consumed, O₂ uptake, and catechol formed, respectively [1]. This contrasts with the typical 1:1:1 stoichiometry observed for the enzyme's native substrate, salicylate. While the study uses o-iodophenol as a model substrate, the presence of both ortho-iodo and meta-nitro groups in 2-iodo-3-nitrophenol is expected to further modulate this stoichiometry due to the combined electronic effects, offering a unique substrate for probing the enzyme's catalytic mechanism.

Hydroxylation Stoichiometry
Class-level
2:1:1 (NADH:O₂:catechol)
Mechanistic probe for salicylate hydroxylase
Class-level from o-iodophenol; pH 7.5, 25°C
Enzymology Biocatalysis Metabolic Engineering

Aqueous Solubility and Lipophilicity

2-Iodo-3-nitrophenol exhibits a calculated aqueous solubility of 0.9 g/L at 25°C, classifying it as 'very slightly soluble' . This value is substantially lower than that of 3-nitrophenol (approx. 14 g/L) and 2-iodophenol (approx. 2 g/L), due to the combined hydrophobic contributions of the iodine atom and the nitro group's intramolecular hydrogen bonding with the phenolic hydroxyl group. The XLogP3-AA value of 2.0 [1] further confirms its moderate lipophilicity, which influences its distribution in biphasic reaction systems and its bioavailability in biological assays.

Aqueous Solubility
Computed property
0.9 g/L
Influences solvent selection for reactions
15.6× lower than 3-nitrophenol; computed value
Formulation Science Preformulation ADME Prediction

2-Iodo-3-nitrophenol Applications


Dibenzo[1,3]dioxepine Synthesis via Ullmann Coupling

2-Iodo-3-nitrophenol serves as a critical starting material for the synthesis of 1,11-dinitro-dibenzo[d,f][1,3]dioxepine, a key intermediate for asymmetric ligands and metal complexes [1]. The reaction involves the formation of 1,1′-[methylenebis(oxy)]bis[2-iodo-3-nitro]benzene followed by an intramolecular Ullmann coupling. The ortho-iodo substituent is essential for this copper-mediated coupling; bromo or chloro analogs exhibit significantly lower reactivity or fail to undergo the intramolecular cyclization. The resulting dioxepine scaffold has been characterized by single-crystal X-ray diffraction, confirming its utility in the development of new asymmetric catalysts and functional materials [1]. This specific application is enabled by the unique reactivity of the ortho-iodo group in 2-iodo-3-nitrophenol, which is not replicable with other halogenated analogs.

High-Affinity Hapten for Immunoassays and Antibody Engineering

The >10-fold enhanced binding affinity of the iodo-nitrophenol derivative to anti-nitrophenol antibodies [1] positions 2-iodo-3-nitrophenol as a superior hapten for developing highly sensitive immunoassays, such as ELISA or lateral flow assays, targeting nitrophenol-containing analytes (e.g., pesticide metabolites, environmental pollutants). In antibody engineering campaigns, it can be used as a heteroclitic antigen to affinity-mature antibodies or to select for high-affinity binders from phage display libraries. Its moderate lipophilicity (XLogP = 2.0) and low aqueous solubility (0.9 g/L) [2] must be considered during conjugation to carrier proteins, typically requiring the use of organic co-solvents like DMSO or DMF. Researchers procuring this compound for immunological studies will benefit from its unique ability to generate high-titer, high-affinity antibody responses compared to unsubstituted nitrophenol.

Mechanistic Probe for Flavin-Dependent Monooxygenases

Based on the class-level evidence that o-iodophenol is a substrate for salicylate hydroxylase with an unusual 2:1:1 NADH:O₂:catechol stoichiometry [1], 2-iodo-3-nitrophenol is an ideal mechanistic probe for investigating the catalytic cycle of this and related flavin-dependent monooxygenases (e.g., 4-hydroxybenzoate 3-monooxygenase, phenol hydroxylase). The presence of both the ortho-iodo and meta-nitro groups allows researchers to dissect the contributions of steric bulk and electronic effects to substrate binding, flavin reduction, and oxygen activation. Its low aqueous solubility (0.9 g/L) necessitates careful consideration of assay conditions (e.g., using ≤1% DMSO as a co-solvent) to avoid enzyme inhibition or denaturation. This compound enables detailed enzymological studies that are not possible with the native substrate or simpler halogenated phenols.

Building Block for Palladium-Catalyzed Cross-Coupling

The ortho-iodo substituent of 2-iodo-3-nitrophenol makes it a highly reactive partner in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling the rapid construction of biaryl and alkyne-linked scaffolds for medicinal chemistry and natural product synthesis [1]. For example, its acetate derivative has been employed in Sonogashira couplings to synthesize 4-, 5-, and 6-nitrobenzo[b]furans . The iodine atom's superior leaving group ability (compared to bromine or chlorine) allows for milder reaction conditions, higher yields, and broader functional group tolerance. Researchers engaged in the synthesis of bioactive heterocycles or complex molecular architectures should prioritize this compound over its bromo or chloro analogs to ensure efficient and reliable C–C bond formation. The well-characterized mass spectrum (GC-MS) [2] and standard 95% purity from commercial vendors facilitate straightforward analytical method development and quality control.

Application
Selection Property
Validation Focus
Dibenzo[1,3]dioxepine ligand synthesis
Ortho-iodo reactivity for intramolecular Ullmann coupling
Cu-mediated cyclization efficiency
Immunoassay development (heteroclitic hapten)
Reported enhanced binding to anti-nitrophenol antibodies
Binding context in antibody engineering
Flavin-dependent monooxygenase studies
Substrate with altered cofactor stoichiometry
Catalytic mechanism and cofactor consumption
Biaryl/heterocycle synthesis via Pd catalysis
Ortho-iodo leaving group for C–C bond formation
Cross-coupling reactivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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